Home > Products > Screening Compounds P82403 > Menahydroquinone-4
Menahydroquinone-4 - 39776-45-9

Menahydroquinone-4

Catalog Number: EVT-1572386
CAS Number: 39776-45-9
Molecular Formula: C31H42O2
Molecular Weight: 446.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menahydroquinone-4 is a biologically active compound that plays a critical role as a cofactor for gamma-glutamyl carboxylase, an enzyme essential for the post-transcriptional modification of vitamin K-dependent proteins. This compound is the fully reduced form of menaquinone-4 and is significant in various physiological processes, particularly in the regulation of blood coagulation and bone metabolism.

Source

Menahydroquinone-4 can be derived from menaquinone-4 through a reduction process. It is naturally found in certain bacterial species and fermented foods, making it an important compound in dietary supplements aimed at enhancing health outcomes related to bone density and cardiovascular function.

Classification

Menahydroquinone-4 belongs to the class of compounds known as naphthoquinones, which are characterized by their two fused aromatic rings. This compound is specifically categorized under the vitamin K family due to its structural and functional similarities to other vitamin K forms.

Synthesis Analysis

Methods

The synthesis of Menahydroquinone-4 typically involves the reduction of menaquinone-4. Common reducing agents used include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under inert atmospheric conditions to prevent oxidation, ensuring a high yield of the desired product.

Technical Details

  1. Reduction Reaction: The reduction process generally follows this reaction scheme:
    Menaquinone 4+Reducing AgentMenahydroquinone 4\text{Menaquinone 4}+\text{Reducing Agent}\rightarrow \text{Menahydroquinone 4}
  2. Industrial Production: In industrial settings, Menahydroquinone-4 can be synthesized through a multi-step process involving the fermentation of specific bacterial strains to produce menaquinone-4, followed by chemical reduction.
Molecular Structure Analysis

Structure

Menahydroquinone-4 has a complex molecular structure characterized by a naphthoquinone backbone. Its molecular formula is C31_{31}H34_{34}O2_2, and it features several functional groups that contribute to its biochemical activity.

Data

  • Molecular Weight: Approximately 446.6 g/mol
  • Chemical Structure: The structure includes two aromatic rings with hydroxyl groups that facilitate its role as a redox-active compound.
Chemical Reactions Analysis

Reactions

Menahydroquinone-4 participates in various chemical reactions:

  1. Oxidation: It can be oxidized back to menaquinone-4 in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
  2. Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the quinone ring.

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide, atmospheric oxygen.
    • Substitution: Nucleophiles such as amines or thiols.
  • Major Products:
    • From oxidation: Menaquinone-4.
    • From substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action

Menahydroquinone-4 functions primarily as a cofactor for gamma-glutamyl carboxylase, facilitating the conversion of glutamic acid residues into gamma-carboxyglutamic acid residues in vitamin K-dependent proteins. This biochemical pathway is crucial for proper blood coagulation and bone metabolism.

Process and Data

The availability of Menahydroquinone-4 directly influences the carboxylation rate of these proteins, impacting physiological processes such as coagulation and mineralization in bones. Research indicates that decreased levels of Menahydroquinone-4 may correlate with various health issues, including osteoporosis and cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Menahydroquinone-4 typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is sensitive to oxidation; therefore, it must be handled under inert conditions.
  • Reactivity: It can engage in redox reactions due to its electron-rich nature.
Applications

Menahydroquinone-4 has diverse applications across various fields:

  1. Scientific Research: It serves as a model compound for studying redox reactions and electron transfer processes.
  2. Biological Studies: The compound is crucial for investigating vitamin K-dependent proteins' roles in health and disease.
  3. Medical Research: There are ongoing investigations into its therapeutic potential for conditions like osteoporosis, cardiovascular diseases, and certain cancers.
  4. Industry Use: Menahydroquinone-4 is incorporated into dietary supplements aimed at improving bone health and cardiovascular function.
Chemical Structure and Biosynthesis of Menahydroquinone-4

Molecular Configuration and Redox Properties of MKH

Menahydroquinone-4 (MKH) represents the fully reduced, bioactive form of menaquinone-4 (MK-4, vitamin K₂). Its core structure consists of a 2-methyl-1,4-naphthohydroquinone ring system linked to an unsaturated isoprenoid side chain composed of four isoprene units (20 carbons total). Unlike its oxidized counterpart MK-4, which contains a planar naphthoquinone ring, MKH features two hydroxyl groups at the C1 and C4 positions, conferring significant redox flexibility. This dihydroxylated configuration enables MKH to serve as an electron donor in biological reactions, most notably as an essential cofactor for γ-glutamyl carboxylase (GGCX) during the γ-carboxylation of vitamin K-dependent proteins (VKDPs) [1] [3].

The redox transition between MKH and MK-4 is central to its biochemical function. MKH undergoes a two-electron oxidation to form MK-4 during the carboxylation reaction, generating menaquinone-4 2,3-epoxide (MKO) as an intermediate. This epoxide is subsequently reduced back to MK-4 by vitamin K epoxide reductase (VKOR) and further reduced to MKH by NAD(P)H-dependent quinone reductases, completing the vitamin K cycle [4]. The standard reduction potential (E°) of the MK-4/MKH couple is approximately -0.15 V, facilitating electron transfer under physiological conditions. This property underpins MKH’s role as an antioxidant, directly scavenging reactive oxygen species (ROS) and protecting cellular membranes from lipid peroxidation [3] [6].

Table 1: Structural and Redox Properties of MKH vs. MK-4

PropertyMKHMK-4
Core Structure1,4-Dihydroxynaphthalene1,4-Naphthoquinone
Side ChainAll-trans geranylgeranyl (C₂₀)All-trans geranylgeranyl (C₂₀)
Oxidation StateReduced (hydroquinone)Oxidized (quinone)
Redox Potential (E°)~ -0.15 V~ +0.01 V
Primary Biological RoleCofactor for GGCXRedox reservoir

Biosynthesis Pathways: Role of UBIAD1 in MKH Generation

MKH is endogenously synthesized from dietary vitamin K precursors (phylloquinone/K₁ or menadione/K₃) via the action of UbiA prenyltransferase domain-containing protein-1 (UBIAD1). This enzyme is localized to the endoplasmic reticulum and catalyzes the prenylation step essential for MK-4 production, which is subsequently reduced to MKH [1] [2]. UBIAD1 transfers a geranylgeranyl pyrophosphate (GGPP) moiety to menadione, forming MK-4. Structural studies reveal UBIAD1’s active site contains a conserved aspartate-rich motif that coordinates Mg²⁺, facilitating the nucleophilic attack of menadione on GGPP [5].

UBIAD1 expression is ubiquitous but particularly enriched in extrahepatic tissues, including the brain, kidney, pancreas, and skin. This tissue-specific distribution explains why MK-4 (and thus MKH) predominates in these organs despite dietary vitamin K₁ being the primary ingested form [2] [5]. Genetic ablation of UBIAD1 in mice results in embryonic lethality, underscoring its non-redundant role in MK-4/MKH biosynthesis. Notably, UBIAD1 operates independently of the classical vitamin K cycle and is insensitive to warfarin inhibition, distinguishing it from VKOR [2] [5].

Pathological mutations in UBIAD1 (e.g., G186R) impair MK-4 biosynthesis by >90% and are linked to Schnyder corneal dystrophy (SCD). However, not all SCD-associated mutations equally disrupt function; the N102S variant retains ~82% of wild-type activity, indicating mutation-specific impacts on enzyme kinetics [5]. This heterogeneity suggests UBIAD1’s role extends beyond MK-4 synthesis, potentially involving cholesterol metabolism or HMG-CoA reductase regulation.

Table 2: UBIAD1 Functions and Pathological Mutations

Function/MutationBiochemical ConsequenceBiological Impact
Wild-Type UBIAD1Prenylation of menadione → MK-4MKH synthesis for VKDP carboxylation
G186R MutationSevere loss of prenyltransferase activityReduced MK-4/MKH; SCD pathology
N102S MutationModerate activity loss (~18%)Mild MK-4/MKH deficit; SCD onset
T175I MutationAltered subcellular localizationImpaired cholesterol metabolism

Enzymatic Conversion of Menaquinone-4 (MK-4) to MKH via the Vitamin K Cycle

The reduction of MK-4 to MKH is mediated by cellular quinone reductases, primarily through the vitamin K cycle. This cycle involves three key enzymatic steps:

  • Reduction of MK-4 to MKH: NAD(P)H-dependent quinone reductases (e.g., NQO1) reduce dietary or biosynthesized MK-4 to MKH, utilizing cellular reducing equivalents.
  • Carboxylation Reaction: MKH serves as an essential cofactor for GGCX, enabling the conversion of glutamate (Glu) to γ-carboxyglutamate (Gla) residues in VKDPs (e.g., matrix Gla protein). During this reaction, MKH is oxidized to MKO.
  • Recycling via VKOR: MKO is reduced to MK-4 by the vitamin K epoxide reductase complex (VKORC1/VKORC1L1), which is then available for re-reduction to MKH, completing the cycle [1] [4].

Warfarin disrupts this cycle by inhibiting VKORC1, leading to MKO accumulation and depletion of MKH pools. This impairs VKDP carboxylation, evidenced by elevated uncarboxylated matrix Gla protein (ucMGP) and des-γ-carboxy prothrombin (DCP) levels. In skin cells, EGFR inhibitors exacerbate MKH deficiency by downregulating UBIAD1 expression, reducing MKH biosynthesis by >50% and triggering inflammatory responses like CCL5 overexpression [1] [8]. Notably, the vitamin K cycle operates constitutively in extrahepatic tissues but is dynamically regulated in disease states. For example, hepatocellular carcinoma (HCC) cells exhibit impaired MK-4 uptake and reduced MKH regeneration, contributing to DCP-associated tumor progression [8].

Stability Challenges: Oxidative Degradation and Environmental Sensitivity

MKH’s dihydroxylated naphthalene ring renders it highly susceptible to oxidation, limiting its direct therapeutic use. Upon exposure to ambient oxygen or light, MKH rapidly auto-oxidizes to MK-4, diminishing its bioactivity. Photodegradation studies show MK-4 decomposes under artificial sunlight (t₁/₂ = 0.084 h) primarily via formation of MK-4 chromenol (MKC), a cyclized byproduct with unknown biological activity [3] [4]. MKH itself cannot be assayed directly due to this instability; instead, researchers quantify MK-4 (its oxidation product) or MKO (its enzymatic byproduct) as proxies.

Environmental factors accelerating MKH degradation include:

  • UV Radiation: Multi-wavelength studies confirm MK-4 degradation peaks at 279–435 nm, generating singlet oxygen (¹O₂) and ROS that induce phototoxicity in keratinocytes [3] [4].
  • Solvent Polarity: Oxidation rates increase in polar solvents due to enhanced proton mobility.
  • Temperature: Non-enzymatic oxidation accelerates at >25°C.

To overcome these limitations, ester prodrugs of MKH have been engineered:

  • MKH-DMG (1,4-bis-N,N-dimethylglycinate hydrochloride): This cationic derivative exhibits superior photostability (t₁/₂ = 4.15 h vs. sunlight) by eliminating the quinone chromophore. It shows negligible ROS generation in HaCaT keratinocytes after UVA exposure [3] [4].
  • MKH-SUC (1,4-bis-hemisuccinate): An anionic prodrug with enhanced cellular uptake (Vmax/Km 5–10× higher than MKH-DMG) due to facilitated transport. It hydrolyzes efficiently in HCC cells, delivering high MKH levels [8].
  • MKH-ACT (acetate ester): Non-ionic but suffers from slow hydrolysis kinetics.

Table 3: Stability and Delivery Profiles of MKH Prodrugs

ProdrugLog Pt₁/₂ (Sunlight)Uptake Vₘₐₓ/Kₘ (PLC/PRF/5)Hydrolysis Rate (nmol/min/mg)
MK-410.20.084 hNot applicableNot applicable
MKH-DMG3.664.15 h0.32 ± 0.050.18 ± 0.02
MKH-SUC2.810.248 h3.01 ± 0.2145.7 ± 3.6
MKH-ACT1.95Not reported0.29 ± 0.030.05 ± 0.01

These prodrugs circumvent MKH’s inherent instability by:

  • Masking hydroxyl groups as esters, preventing oxidation.
  • Enabling passive diffusion across membranes via tailored lipophilicity (Log P = 1.95–3.66).
  • Undergoing intracellular esterase-mediated hydrolysis to release active MKH, confirmed by MKO accumulation [3] [8].

Concluding Remarks

Menahydroquinone-4 (MKH) exemplifies the critical link between vitamin K biochemistry and cellular redox regulation. Its unique chemical architecture—a reduced 1,4-naphthohydroquinone with a geranylgeranyl side chain—enables dual functions as an enzymatic cofactor and antioxidant. UBIAD1 emerges as the non-redundant biosynthetic engine for MKH generation, with mutations in this enzyme delineating novel metabolic disease mechanisms. While intrinsic instability limits MKH’s direct application, prodrug strategies like MKH-DMG and MKH-SUC offer promising solutions by enhancing delivery and mitigating oxidative degradation. Future research should prioritize mapping tissue-specific MKH flux and refining targeted delivery systems to harness its full therapeutic potential.

Properties

CAS Number

39776-45-9

Product Name

Menahydroquinone-4

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol

Molecular Formula

C31H42O2

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+

InChI Key

NIOZAZRLJCBEGX-GHDNBGIDSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O

Synonyms

menahydroquinone-4
MKH-4 cpd

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.